molecular formula C21H17ClFN5O2 B264800 N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B264800
M. Wt: 425.8 g/mol
InChI Key: ISFQBGBQGCKVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects. This compound is also known as 'PF-06463922' and has been studied extensively in the field of cancer research.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide acts as a selective inhibitor of the protein kinase enzyme 'PDK1'. PDK1 is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. Inhibition of PDK1 by this compound results in the inhibition of various downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the protein kinase enzyme 'PDK1' and has shown potential as a therapeutic agent for the treatment of cancer. However, there are some limitations to its use in lab experiments. The compound is relatively new and its long-term effects are not yet fully understood. Additionally, the compound may have off-target effects that could affect the results of lab experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, the compound could be modified to improve its potency and selectivity. Finally, the long-term effects of the compound could be further studied to ensure its safety for clinical use.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves several steps. The starting materials for the synthesis are 5-chloro-2-methoxyaniline, 4-fluoroaniline, and 3,6-dimethyl-1,2,4-triazolo[4,3-b]pyridazine. The synthesis involves the use of various reagents and catalysts such as trifluoroacetic acid, palladium acetate, and triethylamine. The final product is obtained after several purification steps.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been extensively studied in the field of cancer research. It has shown potential as a selective inhibitor of the protein kinase enzyme 'PDK1' which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Properties

Molecular Formula

C21H17ClFN5O2

Molecular Weight

425.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H17ClFN5O2/c1-11-18(13-4-7-15(23)8-5-13)20-26-25-19(12(2)28(20)27-11)21(29)24-16-10-14(22)6-9-17(16)30-3/h4-10H,1-3H3,(H,24,29)

InChI Key

ISFQBGBQGCKVQB-UHFFFAOYSA-N

SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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